![molecular formula C19H16ClN3O2 B2552925 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 946307-10-4](/img/structure/B2552925.png)
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one" is a polycyclic system that includes a 1,2,4-oxadiazole ring and a pyrrolidin-2-one structure. The presence of a chlorophenyl group suggests potential for biological activity, as chlorophenyl groups are often seen in bioactive molecules. The compound's structure implies it could be synthesized through a one-pot condensation process involving carboxylic acids, carbonyldiimidazole, and benzamidoximes, as similar methods have been used for related compounds .
Synthesis Analysis
The synthesis of related compounds involves a one-pot condensation process, which is a method that could potentially be applied to the synthesis of the compound . This process has been used to create novel bicyclic systems containing the 1,2,4-oxadiazole ring, confirmed by various spectroscopic methods . The synthesis of similar compounds, such as 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridines, has been achieved and their structures elucidated by IR, 1H-NMR, Mass spectral data, and thin layer chromatography .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using IR and 1H NMR methods, as well as liquid chromato-mass spectrometry . For compounds with similar structural features, single-crystal X-ray analysis has provided unambiguous structure determination, highlighting the importance of this technique in confirming the molecular structure .
Chemical Reactions Analysis
The compound likely participates in reactions typical of its functional groups. For instance, the oxadiazole ring is known to react with various nucleophiles, and the pyrrolidin-2-one structure could undergo reactions at the carbonyl group. The chlorophenyl group may also participate in nucleophilic substitution reactions. Similar compounds have been synthesized through reactions involving chloromethyl-oxadiazoles and different amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the acid dissociation constants of a similar compound with a pyrrolidine structure were determined using potentiometric titration, suggesting that the compound may also exhibit multiple dissociable protons . The presence of chlorophenyl and methylphenyl groups could affect the compound's lipophilicity and its potential interactions with biological targets.
Scientific Research Applications
Anticancer Potential
The structural motif of 1,2,4-oxadiazoles, similar to the one found in 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one, has been explored for its potential as an apoptosis inducer, which is a critical mechanism in anticancer therapy. A study highlighted the discovery of a compound within this class that demonstrated significant activity against breast and colorectal cancer cell lines, offering insights into the structure-activity relationship crucial for anticancer efficacy. The molecular target for this apoptosis induction was identified as TIP47, an IGF II receptor binding protein, underlining the potential therapeutic applications in cancer treatment (Zhang et al., 2005).
Antimicrobial and Anticancer Agents
Compounds featuring the 1,2,4-oxadiazole ring, akin to this compound, have been synthesized and evaluated for their antimicrobial and anticancer properties. The integration of oxazole and pyrazoline into these structures has shown promising in vitro activity against various pathogenic strains, indicating potential applications in addressing microbial resistance to pharmaceuticals. Furthermore, molecular docking studies have supported their utility in combating microbe resistance, underscoring their potential in both antimicrobial and anticancer domains (Katariya et al., 2021).
Anti-Inflammatory and Antibacterial Properties
Research into novel pyrazoline derivatives, which share a similar heterocyclic framework with this compound, has demonstrated significant anti-inflammatory and antibacterial activity. These compounds, synthesized via both conventional and microwave-assisted methods, have shown promising results in in vivo and in vitro studies, highlighting their potential as templates for developing new anti-inflammatory drugs (Ravula et al., 2016).
Solution Formulation for Poorly Soluble Compounds
Investigations into suitable formulations for early toxicology and clinical studies of poorly water-soluble compounds, similar in challenge to solubilizing this compound, have led to the development of solubilized, precipitation-resistant formulations. These formulations have shown to significantly improve plasma concentrations in various species, offering a strategic approach to enhance the bioavailability of compounds with poor water solubility, which is a common challenge in drug development (Burton et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-2-8-16(9-3-12)23-11-14(10-17(23)24)19-21-18(22-25-19)13-4-6-15(20)7-5-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHWPKLBTYMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

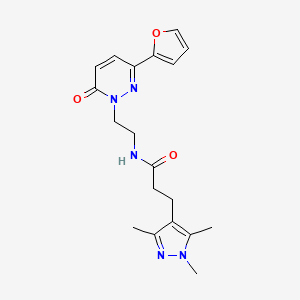

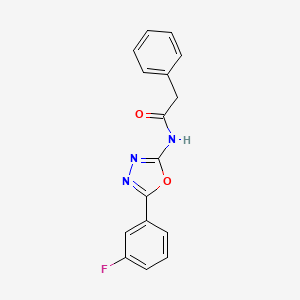
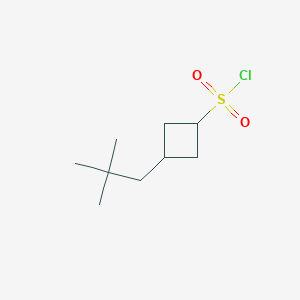
![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)
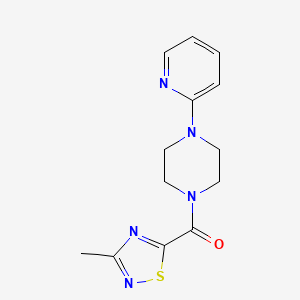
![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)
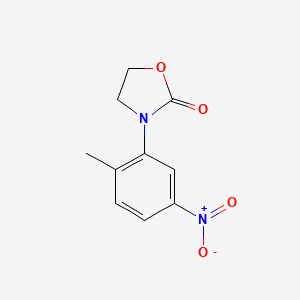
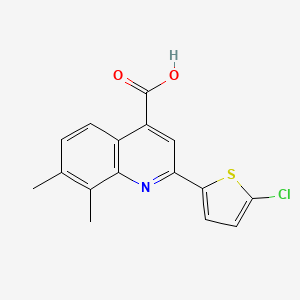

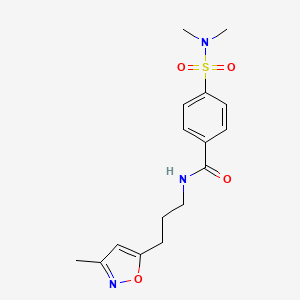
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)
![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)